molecular formula C12H7F4NS B1391528 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214359-52-0

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391528
CAS No.: 1214359-52-0
M. Wt: 273.25 g/mol
InChI Key: SACNRPWFEYLHJI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyridine ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a fluorophenyl compound under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be used for thiol substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield thiol derivatives or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain enzymes or receptors, while the trifluoromethyl group increases its metabolic stability. The thiol group can form disulfide bonds, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)pyridine-2-thiol

  • 5-(Trifluoromethyl)pyridine-2-thiol

  • 3-Fluorophenyl-2-thiopyridine

Uniqueness: 3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol stands out due to the presence of both fluorophenyl and trifluoromethyl groups, which are not commonly found together in pyridine derivatives. This combination provides unique chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNRPWFEYLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

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